19‑Fold Higher Affinity at the NMDA Glycine Site Compared with MDL‑29951, a Reference Glycine‑Site Antagonist
2‑Amino‑N‑[1‑(4‑fluoro‑phenyl)‑ethyl]‑N‑methyl‑acetamide inhibits [³H]glycine binding to the NMDA receptor glycine site with a Ki of 7.30 nM [1]. Under comparable assay conditions ([³H]glycine displacement from rat brain/cortical membranes), the well‑known reference antagonist MDL‑29951 (CAS 130798‑51‑5) exhibits a Ki of 140 nM . The target compound therefore displays a 19.2‑fold greater affinity, which translates to a significantly lower concentration required to achieve equivalent receptor occupancy in competition binding experiments.
| Evidence Dimension | NMDA receptor glycine site binding affinity (Ki) |
|---|---|
| Target Compound Data | 7.30 nM |
| Comparator Or Baseline | MDL‑29951: Ki = 140 nM |
| Quantified Difference | 19.2‑fold greater affinity for the target compound |
| Conditions | [³H]glycine displacement from NMDA receptor glycine site in rat brain/cortical membrane preparations |
Why This Matters
For researchers designing concentration‑response curves or screening for NMDA glycine site modulators, the 19‑fold higher potency means that 2‑amino‑N‑[1‑(4‑fluoro‑phenyl)‑ethyl]‑N‑methyl‑acetamide can fully occupy the glycine site at nanomolar concentrations where MDL‑29951 would still be well below its IC₅₀, reducing off‑target risk due to high ligand concentration.
- [1] BindingDB Entry BDBM50215736 (CHEMBL294979). Ki: 7.30 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50215736 (accessed 2024). View Source
